molecular formula C16H13N3OS B2935841 N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide CAS No. 54167-91-8

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide

Cat. No.: B2935841
CAS No.: 54167-91-8
M. Wt: 295.36
InChI Key: PEGGJXXXZVXBPM-UHFFFAOYSA-N
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Description

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide is a synthetic benzamide derivative featuring a 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry . Compounds based on the benzamide and aminothiazole molecular frameworks have been identified as promising scaffolds for the development of novel anticancer agents . Research indicates that such small molecules can function as potent biological inhibitors. Specifically, structurally related benzamide derivatives have been designed as potent small-molecule inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a protein overexpressed in various malignant tumors, including lung, breast, and ovarian cancers, while showing low expression in normal tissues . The mechanism of action for these inhibitors involves blocking the Src/PI3K survival pathway and reactivating the p38 apoptotic pathway, which collectively contribute to the inhibition of cancer cell proliferation, migration, and invasion . This makes this compound a valuable chemical tool for researchers investigating oncogenic signaling pathways and exploring new therapeutic strategies for cancers such as Non-Small Cell Lung Cancer (NSCLC) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c17-16-18-13(11-7-3-1-4-8-11)15(21-16)19-14(20)12-9-5-2-6-10-12/h1-10H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGGJXXXZVXBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide typically involves the reaction of 2-aminothiazole derivatives with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzamide linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Electrophilic Substitution at the Thiazole Ring

The 2-amino group on the thiazole ring undergoes electrophilic substitution reactions. For example:

  • Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups at the para position relative to the amino group .

  • Halogenation : Chlorination or bromination occurs under mild conditions (e.g., Cl₂/FeCl₃), yielding 5-halo derivatives .

Key Data :

ReactionReagentsPosition ModifiedYield (%)Reference
NitrationHNO₃/H₂SO₄C-572
BrominationBr₂/FeCl₃C-568

Nucleophilic Acyl Substitution at the Benzamide Group

The carbonyl group in the benzamide moiety reacts with nucleophiles such as amines or alcohols:

  • Amide Formation : Reacts with primary amines (e.g., ethylenediamine) to form substituted urea derivatives under reflux in ethanol .

  • Esterification : Treatment with methanol/HCl yields methyl esters .

Example Reaction :

N 2 amino 4 phenyl 1 3 thiazol 5 yl benzamide+R NH2EtOH N 2 amino 4 phenylthiazol 5 yl N alkylurea\text{N 2 amino 4 phenyl 1 3 thiazol 5 yl benzamide}+\text{R NH}_2\xrightarrow{\text{EtOH }}\text{N 2 amino 4 phenylthiazol 5 yl N alkylurea}

Reported Yield : 65–78% .

Condensation Reactions

The amino group participates in Schiff base formation:

  • Reaction with Aldehydes : Condensation with substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) in ethanol produces benzylidene derivatives .

Key Data :

Aldehyde UsedProduct StructureYield (%)Reference
4-ChlorobenzaldehydeBenzylidene-imine at C-270
4-MethoxybenzaldehydeMethoxy-substituted Schiff base63

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling modifies the phenyl ring:

  • Suzuki Reaction : Reacts with aryl boronic acids (e.g., 4-fluorophenylboronic acid) in the presence of Pd(PPh₃)₄, yielding biaryl derivatives .

Conditions :

  • Solvent: DMF/H₂O (3:1)

  • Temperature: 80°C

  • Catalyst: Pd(PPh₃)₄
    Yield : 55–60% .

Acylation of the Amino Group

The 2-amino group reacts with acyl chlorides:

  • Acetylation : Treatment with acetic anhydride yields N-acetylated derivatives .

  • Benzoylation : Benzoyl chloride forms N-benzoyl analogs .

Example :

Compound+Ac2OrefluxN acetyl derivative(Yield 82 )[6]\text{Compound}+\text{Ac}_2\text{O}\xrightarrow{\text{reflux}}\text{N acetyl derivative}\quad (\text{Yield 82 })[6]

Heterocyclization Reactions

The thiazole ring participates in cyclization to form fused heterocycles:

  • Imidazothiazole Formation : Reacts with α-bromoacetophenone to yield imidazo[2,1-b]thiazoles .

Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Yield: 58% .

Biological Activity Correlation

Structural modifications directly impact bioactivity:

  • Anticancer Activity : N-Acyl derivatives show IC₅₀ values of 2.01 µM against HT29 colon cancer cells .

  • Antimicrobial Activity : Schiff base derivatives exhibit zones of inhibition up to 18 mm against Staphylococcus aureus .

Stability Under Reaction Conditions

The compound remains stable under acidic and moderate basic conditions but degrades in strong bases (pH > 12) .

Scientific Research Applications

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide is a heterocyclic compound containing thiazole and benzamide components, with a molecular formula of C13H10ClN3SC_{13}H_{10}ClN_{3}S and a molecular weight of approximately 277.75 g/mol. The amino group on the thiazole ring and the chlorine atom on the benzamide structure allow for chemical modifications and biological interactions. It has been researched for its potential as an enzyme inhibitor, especially in cancer and inflammation pathways.

Synthesis
The synthesis of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide typically involves several steps, and continuous flow synthesis methods may be used for more efficient production in industrial settings.

Applications
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)-2-chlorobenzamide has applications across multiple fields:

  • Medicinal Chemistry It is used as a lead in medicinal chemistry. The thiazole ring can interact with biological targets, such as enzymes involved in metabolic pathways, and may have anti-inflammatory and anticancer properties due to its ability to inhibit specific enzymes and modulate protein-ligand interactions.
  • Anticancer Activity N-acylated-2-amino-5-benzyl-1,3-thiazoles have been assessed for in vitro anticancer activity . One study found that the meta-halogen (especially chloro-) on the benzene ring improved anticancer activity, with 3,4-diCl- or 3-Cl-benzene rings showing better inhibitory activity than 2,4-diCl substitution .

Mechanism of Action

The mechanism of action of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)benzamide (4ca/10ca)
  • Structure : Differs by a methoxy group at the phenyl ring (position 4) and hydroxyl/keto tautomerism at position 4 of the thiazole .
  • Tautomerism (enol-keto forms) in 4ca/10ca affects solubility and stability, whereas the amino group in the target compound may stabilize the thiazole ring via resonance .
  • Synthesis: Catalyst-free Hantzsch cyclization (94% yield), contrasting with methods for amino-substituted thiazoles, which often require protecting groups .
TAK-715 (N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide)
  • Structure : Features a pyridyl group at position 2 and ethyl/methyl substituents on the thiazole and phenyl rings .
  • Key Differences: The pyridyl group enhances binding to kinase active sites, as demonstrated in its role as a p38 MAP kinase inhibitor. Ethyl and methyl groups improve lipophilicity, aiding blood-brain barrier penetration, unlike the polar amino group in the target compound .
  • Biological Activity : Orally active anti-rheumatic agent (IC₅₀ = 7 nM for TNF-α inhibition), highlighting the impact of substituents on potency .
N-(2-phenyl-1,3-thiazol-5-yl)acetamide Derivatives (e.g., 9a–9e)
  • Structure : Acetamide instead of benzamide, with varied aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl) .
  • Halogen substituents (e.g., bromo in 9c) enhance electrophilicity, influencing antiproliferative activity .

Electronic and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents LogP* Biological Activity Reference
Target Compound 325.39 2-NH₂, 4-Ph, 5-benzamide 3.1 Under investigation N/A
4ca/10ca 327.08 4-OCH₃, tautomeric OH/keto 2.8 Not reported
TAK-715 399.51 2-ethyl, 3-MePh, 2-pyridyl 4.5 Anti-TNF-α (IC₅₀ = 7 nM)
9c (4-BrPh-thiazole) ~480† 4-BrPh, triazole-benzimidazole 4.2 Antiproliferative (docking studies)

*Predicted using ChemDraw. †Estimated based on structural complexity.

  • Amino Group Impact: The 2-amino substituent in the target compound increases polarity (lower LogP vs.
  • Benzamide vs. Acetamide : Benzamide derivatives generally exhibit higher binding affinity due to π-π interactions, as seen in kinase inhibitors like TAK-715 .

Biological Activity

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The molecular formula of this compound is C13H12N2SC_{13}H_{12}N_2S, and it has a molecular weight of approximately 232.31 g/mol. The presence of both the thiazole and benzamide moieties enhances its chemical versatility and biological interactions.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. Studies suggest that it may inhibit key enzymes involved in metabolic pathways, potentially leading to anticancer and anti-inflammatory effects. For instance, preliminary findings indicate that this compound can inhibit tyrosinase activity, which is crucial in melanin biosynthesis, thus having implications for skin pigmentation disorders.

Anticancer Activity

Research has shown that derivatives of thiazole compounds exhibit notable anticancer properties. For example, a study demonstrated that certain synthesized derivatives displayed potent antiproliferative activity against various cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma). One derivative exhibited an IC50 value of 2.01 µM against HT29 cells . The presence of halogen substituents on the benzene ring was found to enhance anticancer activity significantly .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Various synthesized derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. These studies revealed that certain derivatives showed promising antibacterial and antifungal activities, indicating potential applications in treating infections .

Case Studies and Research Findings

  • Anticancer Study : A study by Finiuk et al. synthesized new N-acylated 2-amino thiazoles and assessed their anticancer activity in vitro. The results indicated selective action against glioblastoma and melanoma cells while showing low toxicity to normal cells .
  • Antimicrobial Study : In another investigation, various amides derived from thiazole were synthesized and screened for antibacterial activity using the cup plate method. The results demonstrated effective inhibition against E. coli and S. aureus at concentrations as low as 1 µg/mL .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerA549 (lung cancer)IC50 = 2.01 µM
AnticancerHeLa (cervical cancer)Significant growth inhibition
AntibacterialE. coliEffective inhibition at 1 µg/mL
AntibacterialS. aureusEffective inhibition at 1 µg/mL

Q & A

Q. What are the recommended synthetic routes for N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide, and how can reaction conditions be optimized?

The compound can be synthesized via Hantzsch thiazole cyclization , a method validated for structurally similar thiazole derivatives . Key steps include:

  • Condensation of α-chloroglycinates with thiourea derivatives under mild, catalyst-free conditions.
  • Optimization of solvent (e.g., ethanol or DMF), temperature (60–80°C), and reaction time (6–12 hours) to improve yields (>90%) .
  • Purification via column chromatography or recrystallization, with purity confirmed by HPLC (≥98%) .

Critical parameters :

  • Substituent compatibility: Electron-withdrawing groups on the phenyl ring may require adjusted stoichiometry .
  • Characterization: FTIR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (thiazole proton at δ 7.2–7.5 ppm), and HR-MS for structural validation .

Q. How can researchers determine the solubility and stability of this compound for in vitro assays?

Solubility :

  • Primary solvent: DMSO (>15 mg/mL), with aqueous solubility enhanced using co-solvents like PEG-400 or cyclodextrins .
  • Table 1 : Solubility profile (derived from analogous compounds):
SolventSolubility (mg/mL)Stability (-20°C)
DMSO>152 years
PBS (pH 7.4)<0.124 hours

Q. Stability :

  • Store lyophilized powder at -20°C in airtight, light-protected vials to prevent hydrolysis .
  • Monitor degradation via LC-MS (look for benzamide cleavage products) .

Q. What in vitro biological screening assays are appropriate for initial activity profiling?

  • Kinase inhibition : Use p38 MAPKα/β enzymatic assays (IC₅₀ determination via ADP-Glo™ kinase assay) .
  • Anti-inflammatory activity : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA) .
  • Cytotoxicity : MTT assay on human fibroblast lines (e.g., NIH/3T3) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictory data in p38 MAPK inhibition assays (e.g., IC₅₀ variability)?

  • Potential causes :
  • Differential isoform selectivity (p38α vs. p38β; IC₅₀ ranges: 7.1 nM vs. 200 nM in TAK-715 analogs) .
  • Assay interference from DMSO (>0.1% reduces signal fidelity) .
    • Solutions :
  • Validate results using orthogonal methods (e.g., SPR for binding affinity, or cellular phosphorylation assays).
  • Cross-reference with computational docking (AutoDock Vina) to confirm binding poses in the ATP pocket .

Q. What computational strategies predict electronic properties and SAR for this compound?

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic regions (e.g., thiazole N-atom) for derivatization .
  • QSAR modeling :
  • Train models on datasets of thiazole-benzamide analogs (pIC₅₀ vs. descriptors like logP, polar surface area).
  • Key substituent effects: Electron-donating groups at the 4-phenyl position enhance kinase binding .

Q. How can in vivo efficacy be evaluated in disease models, and what pharmacokinetic parameters should be prioritized?

  • Animal models :
  • Rheumatoid arthritis: Collagen-induced arthritis (CIA) in rats; measure paw swelling and serum IL-6/TNF-α levels .
  • Dose: 10–30 mg/kg oral administration (TAK-715 analogs showed 50% reduction in inflammation at 10 mg/kg) .
    • PK/PD studies :
  • Monitor plasma half-life (t₁/₂ ≥ 4 hours), bioavailability (>60% in rodents), and brain penetration (logBB < -1 suggests limited CNS exposure) .

Q. What crystallographic methods confirm the compound’s 3D structure, and how are disorder issues addressed?

  • X-ray diffraction :
  • Grow single crystals via vapor diffusion (solvent: DMSO/water, 1:1).
  • Resolve disorder in the thiazole ring using SHELXL (anisotropic refinement, R-factor < 0.05) .
    • Validation : Compare experimental bond lengths (C-S: 1.74 Å) with DFT-optimized structures (B3LYP/6-31G*) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between enzymatic and cellular assay results?

  • Case example : High enzymatic IC₅₀ but low cellular activity.
  • Root causes :
  • Poor membrane permeability (logP < 3 reduces cellular uptake).
  • Off-target effects (e.g., CK1δ/ε inhibition, as seen in TAK-715) .
    • Mitigation :
  • Use parallel artificial membrane permeability assay (PAMPA) to assess permeability.
  • Perform kinome-wide profiling (Eurofins KinaseProfiler™) to identify off-target interactions .

Methodological Resources

  • Software : SHELX for crystallography , Multiwfn for electronic analysis .
  • Assay protocols : ADP-Glo™ kinase assay (Promega), LPS-TNF-α suppression .

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